molecular formula C8H4F2N2O2 B1409025 3,4-Difluoro-5-nitrophenylacetonitrile CAS No. 1806333-19-6

3,4-Difluoro-5-nitrophenylacetonitrile

Cat. No.: B1409025
CAS No.: 1806333-19-6
M. Wt: 198.13 g/mol
InChI Key: DOEPHKMXBOEKAG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrophenylacetonitrile is a fluorinated aromatic compound featuring a nitrophenyl backbone substituted with two fluorine atoms at the 3- and 4-positions, a nitro group at the 5-position, and an acetonitrile moiety (-CH2CN) attached to the benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor for heterocyclic compounds. Its electron-withdrawing substituents (nitro, fluorine, and cyano) enhance electrophilic substitution resistance while promoting nucleophilic reactions at activated sites .

Properties

CAS No.

1806333-19-6

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

2-(3,4-difluoro-5-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)4-7(8(6)10)12(13)14/h3-4H,1H2

InChI Key

DOEPHKMXBOEKAG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CC#N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CC#N

Origin of Product

United States

Comparison with Similar Compounds

3,4-Difluoro-5-nitrobenzonitrile

  • Structure: Cyano group (-CN) directly attached to the benzene ring.
  • Key Differences: The absence of a methylene spacer (-CH2-) reduces molecular flexibility compared to phenylacetonitrile derivatives. Lower molecular weight (Δ = ~14 g/mol due to -CH2 absence) likely decreases boiling/melting points.

3,4-Difluoro-6-nitroanisole

  • Structure : Methoxy (-OCH3) at the para position relative to nitro.
  • Key Differences :
    • Methoxy’s electron-donating nature reduces ring deactivation, contrasting with the electron-withdrawing acetonitrile group.
    • Altered regioselectivity in reactions: Nitro at position 6 directs electrophiles to positions ortho/para to fluorine, whereas position 5 in the target compound may favor meta substitution .

3,4-Difluorobenzenesulfonamide

  • Structure : Sulfonamide (-SO2NH2) substituent.
  • Key Differences: Sulfonamide’s strong electron-withdrawing and hydrogen-bonding capacity increases water solubility compared to the hydrophobic acetonitrile group. Reactivity diverges in nucleophilic aromatic substitution (NAS) due to differing leaving-group potentials .

Physicochemical Properties (Inferred)

Property 3,4-Difluoro-5-nitrophenylacetonitrile 3,4-Difluoro-5-nitrobenzonitrile 3,4-Difluoro-6-nitroanisole
Molecular Weight ~214.13 g/mol ~200.10 g/mol ~219.15 g/mol
Polarity High (nitro, fluorine, cyano) Very High (direct -CN) Moderate (-OCH3)
Solubility Low in water; soluble in DMSO/acetone Similar to target Higher in polar solvents
Reactivity in NAS Moderate (activated by -NO2) High (stronger -CN effect) Low (deactivated by -OCH3)

Note: Data inferred from substituent effects and catalog listings .

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